molecular formula C14H20O3 B8417109 3-Ethyl-4-hydroxy-5-methyl-benzoic acid tert-butyl ester

3-Ethyl-4-hydroxy-5-methyl-benzoic acid tert-butyl ester

Cat. No.: B8417109
M. Wt: 236.31 g/mol
InChI Key: RJKVEIBUSFLFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-hydroxy-5-methyl-benzoic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl 3-ethyl-4-hydroxy-5-methylbenzoate

InChI

InChI=1S/C14H20O3/c1-6-10-8-11(7-9(2)12(10)15)13(16)17-14(3,4)5/h7-8,15H,6H2,1-5H3

InChI Key

RJKVEIBUSFLFRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=O)OC(C)(C)C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-benzyloxy-3-ethyl-5-methyl-benzoic acid (10.0 g, 37.0 mmol) in toluene, N,N-dimethylformamide-di-tert. butyl acetal (22.6 g, 111 mmol) is added. The mixture is refluxed for 24 h before another portion of N,N-dimethylformamide-di-tert. butyl acetal (22.6 g, 111 mmol) is added. Refluxing is continued for 3 days and a third portion of N,N-dimethylformamide-di-tert. butyl acetal (22.6 g, 111 mmol) is added. After refluxing for additional 4 days, the mixture is diluted with EA (250 mL), washed with aq. sat. Na2CO3 solution, dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 4-benzyloxy-3-ethyl-5-methyl-benzoic acid tert-butyl ester (9.02 g) as a pale yellow oil, 1H NMR (D6-DMSO): δ 1.16 (t, J=7.5 Hz, 3H), 1.54 (s, 9H), 2.30 (s, 3H), 2.65 (q, J=7.5 Hz, 2H), 4.85 (s, 2H), 7.35-7.40 (m, 1H), 7.43 (t, J=6.8 Hz, 2H), 7.47-7.52 (m, 2H), 7.63 (s, 2H). b) To a solution of 4-benzyloxy-3-ethyl-5-methyl-benzoic acid tert-butyl ester (9.02 g, 27.6 mmol) in THF (50 mL) and ethanol (50 mL), Pd/C (400 mg, 10% Pd) is added. The mixture is stirred at rt under 1 atm of H2. The catalyst is removed by filtration and the filtrate is concentrated. The residue is again dissolved in THF (50 mL) and ethanol (50 m) and treated with Pd/C (400 mg, 10% Pd). The mixture is stirred at rt under 1 atm of H2 for 24 h before the catalyst is again removed by filtration. The filtrate is concentrated and dried to give 3-ethyl-4-hydroxy-5-methyl-benzoic acid tert-butyl ester (7.13 g) as a pale yellow oil; 1H NMR (CDCl3): δ 1.28 (t, J=7.8 Hz, 3H), 1.61 (s, 9H), 2.30 (s, 3H), 2.67 (q, J=7.5 Hz, 2H), 5.13 (s br, 1H), 7.67 (s, 1H), 7.69 (s, 1H). c) 3-Ethyl-4-hydroxy-5-methyl-benzoic acid tert-butyl ester is converted to 3-ethyl-4-[2-hydroxy-3-(2-hydroxy-acetylamino)-propoxy]-5-methyl-benzoic acid tert. butyl ester following the procedures given for (S)-4-(3-amino-2-hydroxypropoxy)-3-ethyl-5-methylbenzonitrile and N—((S)-3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenoxy]-2-hydroxy-propyl)-2-hydroxy-acetamide (step a) only); LC-MS: tR=0.87 min; [M+1]+=368.11; 1H NMR (D6-DMSO): δ 1.17 (t, J=7.5 Hz, 3H), 1.53 (s, 9H), 2.28 (s, 3H), 2.66 (q, J=7.5 Hz, 2H), 3.17-3.26 (m, 1H), 3.38-3.46 (m, 1H), 3.64-3.75 (m, 2H), 3.83 (d, J=5.5 Hz, 2H), 3.91-3.97 (m, 1H), 5.28 (d, J=5.3 Hz, 1H), 5.54 (t, J=5.5 Hz, 1H), 7.59 (s, 1H), 7.60 (s, 1H), 7.68 (t br, J=5.5 Hz, 1H). d) To a cold (0° C.) solution of 3-ethyl-4-[2-hydroxy-3-(2-hydroxy-acetylamino)-propoxy]-5-methyl-benzoic acid tert. butyl ester (5.94 g, 16.2 mmol) in DCM (100 mL), TFA (5 mL) is added and the mixture is stirred at rt for 2 h. The solvent is removed in vacuo and the residue is dissolved in acetonitrile and separated by prep. HPLC to give the title compound (2.20 g) as a white powder; LC-MS: tR=0.41 min; [M+1]+=312.18.
Name
4-benzyloxy-3-ethyl-5-methyl-benzoic acid tert-butyl ester
Quantity
9.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

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